![molecular formula C8H7FO5S B2626073 Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate CAS No. 400-89-5](/img/structure/B2626073.png)
Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate
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Description
Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate (MFSB) is a fluorinated organic compound that has been used in a variety of scientific research applications. It is a potent inhibitor of enzymes, and has been used to study the mechanisms of enzyme catalysis. MFSB has also been used to study the effects of lipids and other metabolites on the activity of enzymes, as well as for the study of the effects of drugs and other compounds on biological systems.
Scientific Research Applications
Fluorescent Sensing and Imaging
Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate and related compounds have been explored for their applications in fluorescent sensing, demonstrating high selectivity and sensitivity towards specific metal ions. For example, a derivative was synthesized that shows selective fluorescence towards Al3+ ions, with potential for bio-imaging applications in detecting Al3+ in human cervical HeLa cancer cell lines via confocal fluorescence microscopy (Ye et al., 2014).
Synthesis of Sulfonyl Fluoride Reagents
The compound has also been utilized in the development of new sulfonyl fluoride reagents for chemical synthesis. A related compound, 1-bromoethene-1-sulfonyl fluoride, was developed as a versatile reagent for sulfur(vi) fluoride exchange (SuFEx) chemistry. This reagent has been applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, demonstrating the compound's utility in enriching the toolbox for SuFEx chemistry and its potential for creating functionalized molecules (Leng & Qin, 2018).
Photodegradation Studies
In environmental science, studies have focused on the photodegradation of related compounds, such as parabens, which are structurally similar to Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate. These studies have investigated the kinetics, by-products, and efficiency of photodegradation processes under various conditions, providing insights into the environmental fate of such compounds and their potential impact on water treatment and pollution control (Gmurek et al., 2015).
properties
IUPAC Name |
methyl 5-fluorosulfonyl-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJGDYOQCBVOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate | |
CAS RN |
400-89-5 |
Source
|
Record name | methyl 5-(fluorosulfonyl)-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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